REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]([O:10][CH2:11][C:12]([F:15])([F:14])[F:13])=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:16])([O-])=O>[Pd].[C].C(O)C>[CH3:16][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([O:10][CH2:11][C:12]([F:13])([F:14])[F:15])[C:4]=1[NH2:1] |f:1.2|
|
Name
|
2-nitro-3-(2,2,2-trifluoroethoxy)toluene
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1OCC(F)(F)F)C
|
Name
|
Pd carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd].[C]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was performed at atmospheric pressure and room temperature
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C(=CC=C1)OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |